4-hydroxy-2-oxo-N'-[(E)-2-pyridinylmethylidene]-1,2-dihydro-3-quinolinecarbohydrazide
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Overview
Description
4-hydroxy-2-oxo-N’-[(E)-2-pyridinylmethylidene]-1,2-dihydro-3-quinolinecarbohydrazide is a complex organic compound with a unique structure that combines quinoline and pyridine moieties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-hydroxy-2-oxo-N’-[(E)-2-pyridinylmethylidene]-1,2-dihydro-3-quinolinecarbohydrazide typically involves the condensation of 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide with pyridine-2-carbaldehyde. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions . The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
4-hydroxy-2-oxo-N’-[(E)-2-pyridinylmethylidene]-1,2-dihydro-3-quinolinecarbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine and quinoline rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted quinoline and pyridine derivatives, which can have different functional groups attached, enhancing their chemical and biological properties .
Scientific Research Applications
4-hydroxy-2-oxo-N’-[(E)-2-pyridinylmethylidene]-1,2-dihydro-3-quinolinecarbohydrazide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound has shown potential as an antimicrobial and anticancer agent.
Medicine: It is being investigated for its potential therapeutic effects in treating various diseases.
Industry: The compound can be used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 4-hydroxy-2-oxo-N’-[(E)-2-pyridinylmethylidene]-1,2-dihydro-3-quinolinecarbohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with DNA replication or inducing apoptosis .
Comparison with Similar Compounds
Similar Compounds
- 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide
- 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid
- 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylates
Uniqueness
What sets 4-hydroxy-2-oxo-N’-[(E)-2-pyridinylmethylidene]-1,2-dihydro-3-quinolinecarbohydrazide apart from similar compounds is its unique combination of quinoline and pyridine moieties, which enhances its chemical reactivity and biological activity. This makes it a valuable compound for various applications in scientific research and industry .
Properties
Molecular Formula |
C16H12N4O3 |
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Molecular Weight |
308.29 g/mol |
IUPAC Name |
4-hydroxy-2-oxo-N-[(E)-pyridin-2-ylmethylideneamino]-1H-quinoline-3-carboxamide |
InChI |
InChI=1S/C16H12N4O3/c21-14-11-6-1-2-7-12(11)19-15(22)13(14)16(23)20-18-9-10-5-3-4-8-17-10/h1-9H,(H,20,23)(H2,19,21,22)/b18-9+ |
InChI Key |
MBHFKMPJADFBSG-GIJQJNRQSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=C(C(=O)N2)C(=O)N/N=C/C3=CC=CC=N3)O |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(C(=O)N2)C(=O)NN=CC3=CC=CC=N3)O |
Origin of Product |
United States |
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